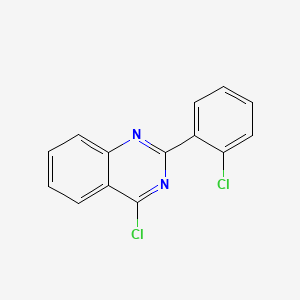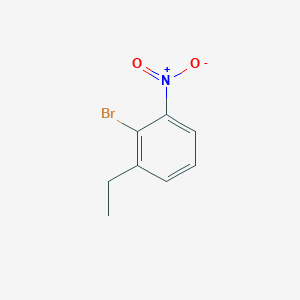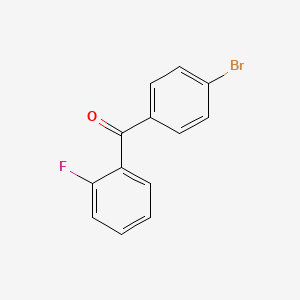
4-Chloro-2-(2-chlorophenyl)quinazoline
Descripción general
Descripción
4-Chloro-2-(2-chlorophenyl)quinazoline is a heterocyclic compound with a quinazoline core. It contains a quinazoline ring fused with a chlorophenyl group. Quinazolines and their derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, and antiviral properties .
Synthesis Analysis
The synthesis of this compound involves the introduction of chlorine atoms onto the quinazoline scaffold. Various synthetic routes exist, including cyclization reactions and functional group transformations. Researchers have explored different strategies to access this compound, aiming for high yields and purity. Detailed synthetic pathways can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of This compound consists of a quinazoline ring fused with a chlorophenyl group. The chlorine atoms are positioned at specific sites within the quinazoline framework. Precise bond angles, bond lengths, and steric effects contribute to its stability and reactivity. Structural elucidation through techniques like X-ray crystallography provides insights into its three-dimensional arrangement .
Chemical Reactions Analysis
This compound participates in various chemical reactions, including substitution, oxidation, and reduction. For instance, it can undergo halogenation, nucleophilic substitution, and cyclization reactions. Researchers have investigated its reactivity with different reagents and catalysts. Understanding its reactivity profile aids in designing synthetic routes and functionalizing the quinazoline core .
Physical And Chemical Properties Analysis
Mecanismo De Acción
The precise mechanism of action for 4-Chloro-2-(2-chlorophenyl)quinazoline depends on its specific biological target. It may interact with enzymes, receptors, or cellular components. Further studies are needed to elucidate its mode of action comprehensively. Researchers explore its potential as an anticancer agent, kinase inhibitor, or other therapeutic targets .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-2-(2-chlorophenyl)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-11-7-3-1-5-9(11)14-17-12-8-4-2-6-10(12)13(16)18-14/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGWBIXEQOJYCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1-[(3-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B3273674.png)











